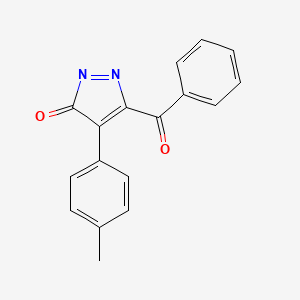![molecular formula C19H27NO2 B12903952 4-[1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl]cyclohexan-1-one CAS No. 84024-53-3](/img/structure/B12903952.png)
4-[1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl]cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone is a complex organic compound featuring a cyclohexanone core with a hydroxyphenyl and pyrrolidinyl propyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone typically involves multi-step organic reactions. One common approach is the condensation of cyclohexanone with a suitable phenyl and pyrrolidinyl propyl precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated reaction monitoring and purification systems.
化学反応の分析
Types of Reactions
4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Substitution: The phenyl and pyrrolidinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones, while reduction could produce cyclohexanol derivatives.
科学的研究の応用
4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full mechanism of action.
類似化合物との比較
Similar Compounds
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: A synthetic cathinone with similar structural features.
Pyrrolidinyl benzonitrile derivatives: Compounds with pyrrolidinyl groups that exhibit similar biological activities.
Uniqueness
4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone is unique due to its specific combination of functional groups and structural configuration, which confer distinct chemical and biological properties
特性
CAS番号 |
84024-53-3 |
|---|---|
分子式 |
C19H27NO2 |
分子量 |
301.4 g/mol |
IUPAC名 |
4-(1-hydroxy-1-phenyl-3-pyrrolidin-1-ylpropyl)cyclohexan-1-one |
InChI |
InChI=1S/C19H27NO2/c21-18-10-8-17(9-11-18)19(22,16-6-2-1-3-7-16)12-15-20-13-4-5-14-20/h1-3,6-7,17,22H,4-5,8-15H2 |
InChIキー |
NNZIMZHJYUVMCW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCC(C2CCC(=O)CC2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


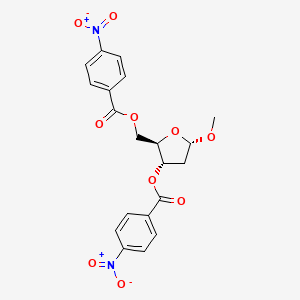
![(2R)-2-amino-3-[(4-sulfamoyl-2,1,3-benzoxadiazol-7-yl)sulfanyl]propanoic acid](/img/structure/B12903874.png)
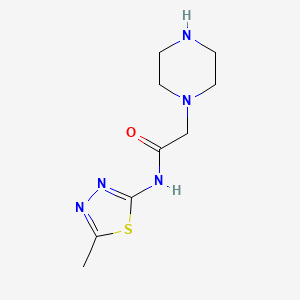
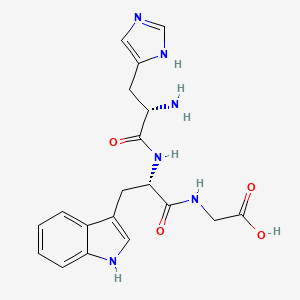
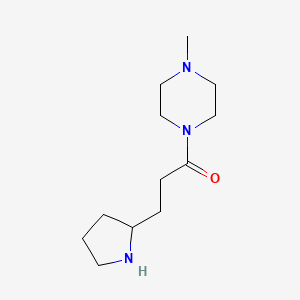
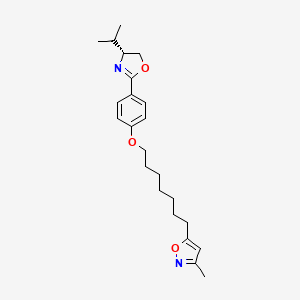
![Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12903915.png)
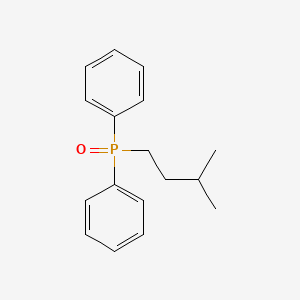
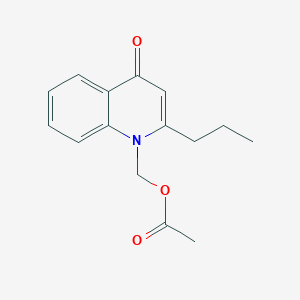
![5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12903935.png)
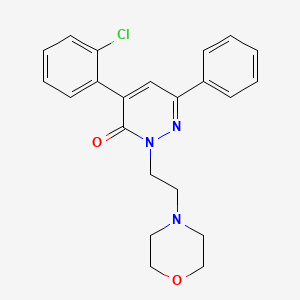
![1-[4-(Hydroxymethyl)phenyl]-4-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903941.png)
![N-[(1H-Indol-3-yl)acetyl]-L-histidine](/img/structure/B12903945.png)
